Cas no 92-44-4 (2,3-Dihydroxynaphthalene)

2,3-Dihydroxynaphthalene structure
2,3-Dihydroxynaphthalene structure
2,3-Dihydroxynaphthalene
92-44-4
C10H8O2
160.169322967529
MFCD00004073
34642
7091

2,3-Dihydroxynaphthalene Properties

Names and Identifiers

    • Naphthalene-2,3-diol
    • 2,3-Naphthalenediol
    • 2,3-Dihydroxynaphthalene
    • 2,3-Dihydroxynapthalene
    • 2,3-Dihydroxy naphthalene
    • 2,3-Dihydroxynaphthlene
    • Naphthalenediol-(2,3)
    • JRNGUTKWMSBIBF-UHFFFAOYSA-N
    • 2,3-DIHYDROXY-NAPHTHALENE
    • O9U131030Z
    • 3-hydroxy-2-naphthol
    • 2-Hydroxy-3-naphthol
    • 2,3dihydroxynaphthalene
    • DSSTox_CID_23903
    • WLN: L66J CQ DQ
    • DSSTox_GSID_43903
    • KSC4
    • D 0593
    • NSC 8707
    • 2,3-Dihydroxynaphthalene,98%
    • AI3-18148
    • DIHYDROXYNAPHTHALENE, 2,3-
    • D48
    • 2,3-Dihydroxynaphthalene, technical, >=90% (HPLC)
    • HY-W012558
    • 2,3-Naphthalenediol, NSC 8707
    • STK370868
    • NCGC00356949-01
    • NS00013882
    • CHEMBL205007
    • 92-44-4
    • DB-057303
    • 2,3-NAPHTHALENEDIOL [INCI]
    • BDBM36290
    • NSC-8707
    • 2,3Dihydroxynapthalene
    • NSC8707
    • BRN 0742375
    • W-100288
    • MFCD00004073
    • AS-12863
    • Q27117387
    • DTXSID2043903
    • UNII-O9U131030Z
    • AC2509
    • F1908-0110
    • CHEBI:38135
    • AC-24461
    • CS-W013274
    • EINECS 202-156-7
    • EN300-20357
    • Naphthalene2,3diol
    • DTXCID0023903
    • 4-06-00-06564 (Beilstein Handbook Reference)
    • SCHEMBL28653
    • CAS-92-44-4
    • Z104477860
    • Tox21_303850
    • 2,3-Dihydroxynaphthalene, >=98.0% (HPLC)
    • SY015230
    • D0593
    • AKOS000120222
    • 2,3Naphthalenediol
    • +Expand
    • MFCD00004073
    • JRNGUTKWMSBIBF-UHFFFAOYSA-N
    • 1S/C10H8O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,11-12H
    • OC1C(O)=CC2C(=CC=CC=2)C=1
    • 0742375

Computed Properties

  • 160.05200
  • 2
  • 2
  • 0
  • 160.052429494g/mol
  • 12
  • 140
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.5
  • 4
  • 0
  • 40.5

Experimental Properties

  • 2.25100
  • 40.46000
  • 1.5178 (estimate)
  • Slightly soluble
  • 353.9 ℃ at 760 mmHg
  • 161-165 °C (lit.)
    162-164 °C
  • 175 ºC
  • 4g/l
  • Foliar crystals.
  • 6 (1g/l, H2O, 20℃)
  • Soluble in hot water.
  • Sensitive to air
  • 1.0924 (rough estimate)

2,3-Dihydroxynaphthalene Security Information

  • GHS07 GHS07
  • QJ4750000
  • 3
  • S26-S37/39
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Store at room temperature
  • 36/37/38
  • Warning
  • Yes
  • 10-23

2,3-Dihydroxynaphthalene Customs Data

  • 2907299090
  • China Customs Code:

    2907299090

    Overview:

    2907299090 Other polyphenols,Phenolic alcohol.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2907299090 polyphenols; phenol-alcohols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

2,3-Dihydroxynaphthalene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0033EP-5g
2,3-Dihydroxynaphthalene
92-44-4 98%
5g
$7.00 2024-04-20
A2B Chem LLC
AB43585-5g
2,3-Dihydroxynaphthalene
92-44-4 98%
5g
$6.00 2024-07-18
Aaron
AR0033N1-5g
2,3-Dihydroxynaphthalene
92-44-4 98%
5g
$3.00 2024-07-18
abcr
AB115978-10 g
2,3-Dihydroxynaphthalene, 98%; .
92-44-4 98%
10 g
€52.10 2023-07-20
Alichem
A219003219-250mg
2-Hydroxy-3-naphthol
92-44-4 98%
250mg
$720.80 2023-08-31
Ambeed
A614711-5g
2,3-Dihydroxynaphthalene
92-44-4 98%
5g
$8.0 2024-05-30
Apollo Scientific
OR904617-100g
2,3-Dihydroxynaphthalene
92-44-4 98%
100g
£95.00 2023-09-02
Chemenu
CM140756-500g
2,3-Dihydroxynaphthalene
92-44-4 98%
500g
$*** 2023-05-29
Enamine
EN300-20357-0.05g
naphthalene-2,3-diol
92-44-4 95%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
D691085-100g
2,3-Dihydroxynaphthalene
92-44-4 97%
100g
$110 2021-09-27

2,3-Dihydroxynaphthalene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: 1-Methyl-3-(3-sulfopropyl)imidazolium dihydrogen phosphate Solvents: Mesitylene ;  rt → 160 °C; 6 h, 160 °C
Reference
Preparation of 2,3-dihydroxynaphthalene in presence of ionic liquid catalyst
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: KU 2 (ion exchanger) Solvents: Benzene ;  1 h, reflux
Reference
Synthesis of substituted benzo-1,3-dioxolanes, dioxanes and benzo-1,4-dioxolanes
Zlotskiy, S. S.; Mikhaylova, N. N.; Bogomazova, A. A.; Kazakova, A. N., Entsiklopediya Inzhenera-Khimika, 2012, (6), 22-28

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Benzene ;  5 h, rt → reflux
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
An efficient strategy for protecting dihydroxyl groups of catechols
Huang, Wei-Bin; Guo, Ying; Jiang, Jian-An; Pan, Xian-Dao; Liao, Dao-Hua; et al, Synlett, 2013, 24(6), 741-746

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Dodecyltrimethylammonium chloride ,  Chloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]copper Solvents: Octane ;  2 h, 50 °C; 5 h, 50 °C
Reference
Method for synthesizing 2,3-dihydroxynaphthalene
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: 8-Hydroxyquinoline ,  Uranyl nitrate Solvents: Ethanol ,  Water ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 3 - 4.5, rt
Reference
Microbial screening of thorium(IV) and dioxouranium(VI) chelates with oxine and phenols
Kapadia, M. A.; Patel, M. M.; Patel, G. P.; Joshi, J. D., Journal of the Indian Chemical Society, 2007, 84(7), 637-639

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 20 min, -78 °C; 3 - 12 h, -78 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 - 20 min, rt
Reference
Preparation of indoles and other (hetero)arenes for treating protein folding disorders
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Silica Solvents: Dichloromethane ;  2 h, rt
Reference
Practical Cleavage of Acetals by Using an Odorless Thiol Immobilized on Silica
de Leseleuc, Mylene; Kukor, Andrew; Abbott, Shaun D.; Zacharie, Boulos, European Journal of Organic Chemistry, 2019, 2019(44), 7389-7393

Synthetic Circuit 8

Reaction Conditions
Reference
Chemistry of anti- and syn-1,2:3,4-naphthalene dioxides and their potential relevance as metabolic intermediates
Tsang, Wing Sum; Griffin, Gary W.; Horning, M. G.; Stillwell, W. G., Journal of Organic Chemistry, 1982, 47(27), 5339-53

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium cholate ,  Terbium triacetate Catalysts: Triacylglycerol lipase Solvents: Water ;  25 °C
Reference
A novel "pro-sensitizer" based sensing of enzymes using Tb(III) luminescence in a hydrogel matrix
Bhowmik, Sandip; Maitra, Uday, Chemical Communications (Cambridge, 2012, 48(38), 4624-4626

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Water Catalysts: Triacylglycerol lipase Solvents: tert-Butyl methyl ether ;  14 h, 25 °C
Reference
Regioselective hydrolysis of diacetoxynaphthalenes catalyzed by Pseudomonas sp. lipase in an organic solvent
Ciuffreda, Pierangela; Casati, Silvana; Santaniello, Enzo, Tetrahedron, 1999, 56(2), 317-321

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Quinone methides and fuchsones. XXVII. Oxidative rearrangement of o-fuchsone to 2,2-diphenyl-1,3-benzodioxole
Pisova, Milena; Soucek, Milan, Collection of Czechoslovak Chemical Communications, 1982, 47(12), 3318-27

Synthetic Circuit 12

Reaction Conditions
Reference
Method for the preparation of aryl alcohol or heteroaryl alcohol
, Korea, , ,

Synthetic Circuit 13

Reaction Conditions
Reference
Synthesis and use of ortho-(branched alkoxy)-tert-butoxybenzenes
Rast, Slavko; Stephan, Michel; Mohar, Barbara, Tetrahedron Letters, 2012, 53(50), 6815-6818

Synthetic Circuit 14

Reaction Conditions
Reference
An efficient synthesis of dinaphthothiophene derivatives
Sadorn, Karoon; Sinananwanich, Warapon; Areephong, Jetsuda; Nerungsi, Chakkrapan; Wongma, Chalayut; et al, Tetrahedron Letters, 2008, 49(29-30), 4519-4521

Synthetic Circuit 15

Reaction Conditions
Reference
Purification of 2,3-dihydroxynaphthalene
, Japan, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
Hydroxylation of phenolic compounds using ultrasound in aqueous solution
Takizawa, Yasuomi; Akama, Madoka; Yoshihara, Nobutoshi; Nojima, Osamu; Arai, Kowashi; et al, Ultrasonics Sonochemistry, 1996, 3(3),

Synthetic Circuit 17

Reaction Conditions
Reference
Molecular design, chemical synthesis, kinetic studies, calculations, and biological studies of novel enediynes equipped with triggering, detection, and deactivating devices. Model dynemicin A epoxide and cis-diol systems
Nicolaou, K. C.; Dai, W. M.; Hong, Y. P.; Baldridge, K. K.; Siegel, J. S.; et al, Journal of the American Chemical Society, 1993, 115(18), 7944-53

Synthetic Circuit 18

Reaction Conditions
Reference
Synthesis of dinaphtho-18-crown-6 and naphtho-15-crown-5
Qin, Shengying, Huaxue Shiji, 1987, 9(4), 203-4

Synthetic Circuit 19

Reaction Conditions
Reference
Studies of Claisen rearrangement of bispropargyl ethers. Synthesis of naphthodipyrans, naphthodifurans and naphthofuropyrans
Venugopalan, Bindumadhavan; Balasubramanian, Kalpattu Kuppuswamy, Heterocycles, 1985, 23(1), 81-92

Synthetic Circuit 20

Reaction Conditions
Reference
Synthesis of some naphtholamines
Behforouz, Mohammad; Carmack, Marvin, Iranian Journal of Science and Technology, 1979, 7(3), 153-5

2,3-Dihydroxynaphthalene Raw materials

2,3-Dihydroxynaphthalene Preparation Products

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